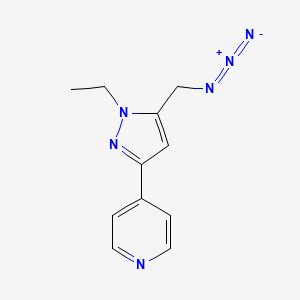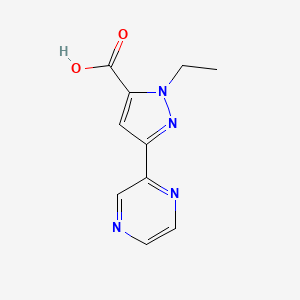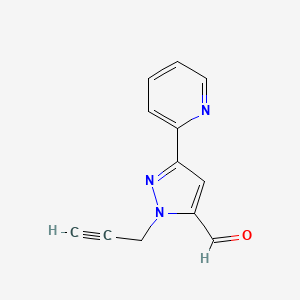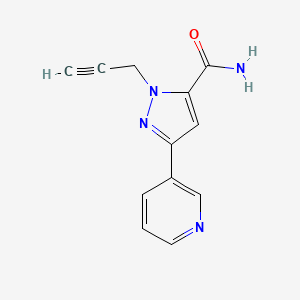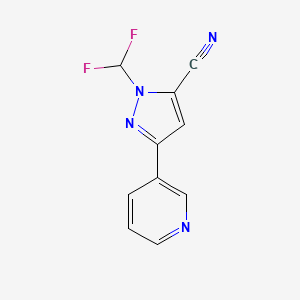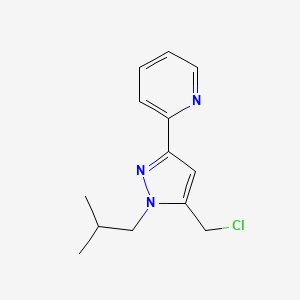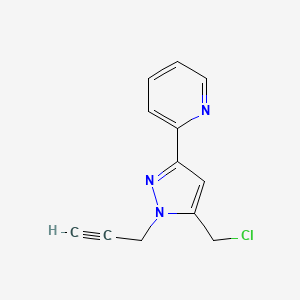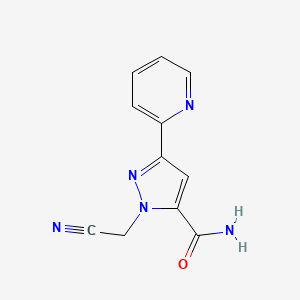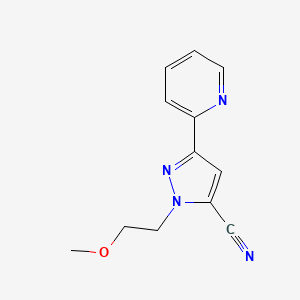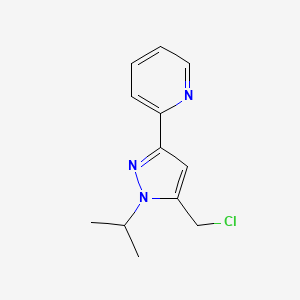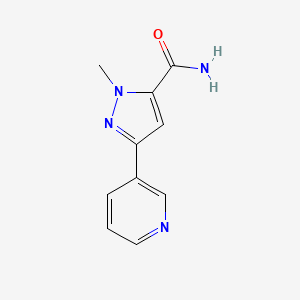
5-(azidomethyl)-1-ethyl-3-phenyl-1H-pyrazole
Vue d'ensemble
Description
5-(azidomethyl)-1-ethyl-3-phenyl-1H-pyrazole, commonly referred to as 5-AMEP, is an organic compound that is used in a variety of scientific research applications. It is a derivative of pyrazole and is characterized by an azidomethyl group at the 5-position. 5-AMEP has a variety of properties, such as a high boiling point and low solubility in water, which makes it a useful compound for laboratory experiments. In addition, 5-AMEP has been studied for its potential use in drug discovery and development, as well as its biochemical and physiological effects on organisms.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Precursor in Synthesis : 5-(Azidomethyl)-1-ethyl-3-phenyl-1H-pyrazole has been utilized as a precursor in the synthesis of various pyrazole derivatives. For example, Martins et al. (2013) explored brominated trihalomethylenones as versatile precursors to 3-azidomethyl-1H-pyrazole derivatives. These compounds were further used in cycloaddition reactions and reductions, highlighting the versatility of azidomethyl-pyrazoles in synthesis (Martins et al., 2013).
X-ray Structure Analysis : The structural properties of related pyrazole compounds have been analyzed using X-ray diffraction. Claramunt et al. (2006) investigated the structure of a non-symmetric disordered tetramer of a related compound, 3(5)-ethyl-5(3)-phenyl-1H-pyrazole, using X-ray and solid-state NMR measurements (Claramunt et al., 2006).
Biological and Medicinal Applications
Anticancer Activity : Pyrazole derivatives have shown potential in anticancer applications. Ananda et al. (2017) synthesized novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives and evaluated their cytotoxic effects against breast cancer and leukemia cells. The study found that certain derivatives induced apoptosis in cancer cells, suggesting the therapeutic potential of pyrazole compounds (Ananda et al., 2017).
Antimicrobial and Antioxidant Activity : Govindaraju et al. (2012) evaluated the antimicrobial and antioxidant activity of new pyrazoline derivatives, revealing the diverse biological potential of such compounds (Govindaraju et al., 2012).
Chemosensor Development
- Metal Ion Detection : Aysha et al. (2021) developed a colorimetric chemosensor using a pyrazole-based compound for the recognition of metal ions like Cu2+, Zn2+, and Co2+. This highlights the application of pyrazole derivatives in developing sensitive and selective sensors for environmental and analytical purposes (Aysha et al., 2021).
Mécanisme D'action
Target of Action
Azido compounds are generally known for their high reactivity and potential to alter dna, which could suggest a possible interaction with dna or proteins within the cell .
Mode of Action
In the context of biochemistry, azido groups can react with various biomolecules, potentially leading to alterations in their function .
Result of Action
Azido compounds are known to be potentially mutagenic, indicating they can alter people’s dna and potentially raise their cancer risk .
Action Environment
The action environment of 5-(azidomethyl)-1-ethyl-3-phenyl-1H-pyrazole is likely to be influenced by various factors, including pH, temperature, and the presence of other molecules. For instance, it has been reported that azido compounds can show effective pH-responsive release of functional proteins for cancer treatment .
Propriétés
IUPAC Name |
5-(azidomethyl)-1-ethyl-3-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c1-2-17-11(9-14-16-13)8-12(15-17)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSULVJMLCXDFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CC=C2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


